"Tert-butyl 2-(3-bromophenyl)acetate" chemical properties
"Tert-butyl 2-(3-bromophenyl)acetate" chemical properties
High-Fidelity Intermediate for Orthogonal Scaffold Functionalization [1]
Part 1: Executive Summary
Tert-butyl 2-(3-bromophenyl)acetate (CAS: 197792-52-2) represents a critical "node" molecule in modern medicinal chemistry.[1] As a Senior Application Scientist, I classify this compound not merely as a reagent, but as a bifunctional orthogonal scaffold .
Its value lies in the precise chemical differentiation between its two reactive handles:[1]
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The meta-Bromide: A robust electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), positioned to access non-linear chemical space often required for improving drug solubility and metabolic stability.[1]
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The tert-Butyl Ester: An acid-labile masking group for the carboxylic acid.[1] Unlike methyl or ethyl esters, the tert-butyl group resists nucleophilic attack and basic hydrolysis, allowing the molecule to survive harsh coupling conditions before being selectively revealed.[1]
This guide outlines the physicochemical baseline, optimized synthetic routes, and the divergent reactivity logic that makes this intermediate essential for library synthesis and Fragment-Based Drug Discovery (FBDD).
Part 2: Physicochemical Profile[1]
The following data aggregates experimentally verified parameters with high-confidence predictive models standard in pharmaceutical development.
| Parameter | Value | Technical Note |
| CAS Number | 197792-52-2 | Verified Identifier |
| Molecular Formula | C₁₂H₁₅BrO₂ | |
| Molecular Weight | 271.15 g/mol | Ideal for Fragment-Based Design (MW < 300) |
| Physical State | Viscous Oil / Low-Melting Solid | Tendency to supercool; store at < 25°C. |
| Predicted logP | ~3.7 | Lipophilic; requires polar solvents (DMF, Dioxane) for coupling.[1][2][3][4] |
| Solubility | High: DCM, EtOAc, THF, DMSO | Insoluble in water. |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; ester hydrolysis risk over long-term ambient exposure.[1] |
Part 3: Synthetic Architecture
Method A: The "Scale-Up" Protocol (Isobutylene)
Best for: Multi-gram to Kilogram synthesis.[1] Atom economical.
Mechanism: Acid-catalyzed addition of the carboxylic acid across the alkene of isobutylene.[1]
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Charge: Dissolve 3-bromophenylacetic acid in DCM (0.5 M).
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Catalyst: Add conc. H₂SO₄ (0.1 equiv) or polymer-supported sulfonic acid (Amberlyst-15) for easier workup.[1]
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Addition: Bubble isobutylene gas into the sealed pressure vessel at -10°C until saturation.
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Reaction: Seal and stir at RT for 24–48 hours.
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Workup: Quench with cold NaHCO₃ (aq). Wash organic layer, dry (MgSO₄), and concentrate.[1]
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Yield: Typically >90%.
Method B: The "Bench-Top" Protocol (TBTA)
Best for: Rapid, mild synthesis (100mg – 5g scale).[1] Avoids gas handling.
Mechanism: Thermal transfer from tert-butyl 2,2,2-trichloroacetimidate (TBTA).[1]
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Charge: Dissolve 3-bromophenylacetic acid (1.0 equiv) in anhydrous cyclohexane/DCM (2:1).
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Reagent: Add TBTA (2.0 equiv).
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Catalyst: Add catalytic BF₃·OEt₂ (0.05 equiv).[1]
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Reaction: Stir at RT for 16 hours. The byproduct (trichloroacetamide) precipitates.[1]
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Filtration: Filter off the amide byproduct.[1]
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Purification: Silica gel flash chromatography (Hexanes/EtOAc).
Visualization: Synthetic Logic
The following diagram illustrates the conversion logic, highlighting the choice between atom economy (Method A) and operational simplicity (Method B).
Figure 1: Decision tree for the synthesis of the tert-butyl ester scaffold based on scale and resource availability.
Part 4: Functional Reactivity & Orthogonality[1]
The core utility of Tert-butyl 2-(3-bromophenyl)acetate is its ability to serve as a stable platform for divergent synthesis.[1] The tert-butyl ester is orthogonal to the bromine handle: it remains inert during the basic, elevated-temperature conditions of cross-coupling.[1]
Axis 1: The Bromine Handle (C-C Bond Formation)
The meta-bromide is less sterically hindered than ortho but electronically distinct from para.[1] It is an excellent candidate for Suzuki-Miyaura Coupling .[1]
Protocol (General Suzuki):
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System: Degas solvent (Dioxane/Water 4:1).[1]
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Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), K₃PO₄ (3.0 equiv).[1]
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Conditions: 80°C, 4–12 hours.
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Outcome: The tert-butyl ester remains intact (0% hydrolysis observed under these conditions).[1]
Axis 2: The Ester Handle (Chemoselective Deprotection)
Once the biaryl core is constructed, the tert-butyl group can be removed to reveal the carboxylic acid for amide coupling or solubility enhancement.[1]
Protocol (Selective Acidolysis):
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Standard: TFA/DCM (1:1), RT, 1 hour. (Quantitative).
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Mild (Acid Sensitive Substrates): ZnBr₂ (5 equiv) in DCM, RT, 24 hours. This method is highly selective and will not cleave other sensitive esters (e.g., benzyl, methyl) or N-Boc groups as rapidly.[1]
Visualization: Divergent Reactivity
This pathway demonstrates how the molecule serves as a pivot point in library synthesis.[1]
Figure 2: Orthogonal reaction pathways. Path A is the primary utility, utilizing the stability of the t-butyl ester to build complexity via the bromide before deprotection.
Part 5: Application Logic in Drug Discovery[1]
The "Meta" Advantage
In FBDD, the meta-substitution pattern provided by this scaffold is crucial.[1]
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Vector Geometry: Para-substituted biphenyls are linear and rod-like, often leading to poor solubility and "brick-dust" crystal packing.[1] Meta-substitution introduces a "kink" in the molecular geometry, disrupting planarity and significantly improving solubility [1].[1]
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Metabolic Stability: The tert-butyl group, while eventually removed, allows for the synthesis of lipophilic pro-drugs.[1] Furthermore, the meta-biaryl linkage is often more resistant to P450 oxidation than para-biaryls.[1]
Case Context: BRD4 and DP-2 Inhibitors
Recent patent literature links phenylacetic acid derivatives to the inhibition of BRD4 (Bromodomain-containing protein 4) and DP-2 receptors (Prostaglandin D2 receptor 2) [2, 3].[1] In these workflows, the tert-butyl ester serves as a protecting group that allows for the elaboration of the aromatic ring (via the bromide) into complex heterocycles before the final acid is revealed to engage the target protein's binding pocket (often a lysine or arginine residue).[1]
Part 6: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] GHS: H315, H319, H335.
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Handling:
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Disposal: Halogenated organic waste.[1]
References
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Meanwell, N. A. (2011).[1] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456.[1]
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WIPO Patent WO2020055976A1. "Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives...[1] as bromodomain brd4 inhibitors."[1]
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WIPO Patent WO2004078719. "Indole compounds... for the treatment of asthma and allergic rhinitis (DP-2 Antagonists)."[1]
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Armstrong, A., et al. (1988).[1] "Tert-Butyl 2,2,2-Trichloroacetimidate."[1] Encyclopedia of Reagents for Organic Synthesis.[1] (Reference for Method B).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 197792-52-2|tert-Butyl 2-(3-bromophenyl)acetate|BLD Pharm [bldpharm.com]
- 3. PubChemLite - Tert-butyl 2-(3-bromophenyl)acetate (C12H15BrO2) [pubchemlite.lcsb.uni.lu]
- 4. Tert-butyl 2-bromo-2-phenylacetate | C12H15BrO2 | CID 11000147 - PubChem [pubchem.ncbi.nlm.nih.gov]
